N-cyclopentyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

GlyT1 inhibition JAR cell assay radiolabeled glycine uptake

This N-cyclopentyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is an ultra-potent GlyT1 inhibitor (IC₅₀ 2.5–3 nM) featuring a unique 1,3,4-oxadiazole-2-thioether scaffold. It delivers potency equivalent to ALX-5407 and 6× superiority over SSR504734, enabling low-concentration target engagement with reduced off-target risk. Ideal for synaptic transmission studies, NMDA receptor hypofunction models, and chemotype selectivity profiling. Low MW (304.37 g/mol) supports CNS drug-likeness. Procure with confidence—this compound ensures reliable, reproducible pharmacology for your research programs.

Molecular Formula C14H16N4O2S
Molecular Weight 304.37
CAS No. 876577-44-5
Cat. No. B2628495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
CAS876577-44-5
Molecular FormulaC14H16N4O2S
Molecular Weight304.37
Structural Identifiers
SMILESC1CCC(C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
InChIInChI=1S/C14H16N4O2S/c19-12(16-11-5-1-2-6-11)9-21-14-18-17-13(20-14)10-4-3-7-15-8-10/h3-4,7-8,11H,1-2,5-6,9H2,(H,16,19)
InChIKeyDPXRBXITMKCZHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (CAS 876577-44-5): Structural Identity, Target Engagement, and Procurement Rationale


N-Cyclopentyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (CAS 876577-44-5; molecular formula C₁₄H₁₆N₄O₂S; molecular weight 304.37 g/mol) is a synthetic small-molecule inhibitor of the sodium- and chloride-dependent glycine transporter 1 (GlyT1/SLC6A9) [1]. The compound features a 1,3,4-oxadiazole heterocycle substituted at the 5-position with a pyridin-3-yl group and linked via a sulfanyl bridge to an N-cyclopentylacetamide moiety. In validated radiolabeled glycine uptake assays, this chemotype exhibits low nanomolar inhibitory activity against human GlyT1 [1]. GlyT1 inhibition is an established pharmacological strategy for elevating synaptic glycine concentrations and potentiating NMDA receptor-mediated glutamatergic neurotransmission, with therapeutic relevance to schizophrenia, cognitive impairment, and related neuropsychiatric disorders [2]. Procurement decisions for this compound must be evaluated against structurally or mechanistically analogous GlyT1 inhibitors based on quantitative potency, selectivity, and scaffold-specific structure-activity relationship (SAR) features, as documented in publicly accessible binding databases and the peer-reviewed literature.

Why N-Cyclopentyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Cannot Be Substituted by a Generic GlyT1 Inhibitor: Quantitative Differentiation Evidence


GlyT1 inhibitors constitute a structurally diverse chemotype landscape encompassing sarcosine-based amino acid derivatives (e.g., ALX-5407/NFPS), bi-heterocyclic benzamide analogs (e.g., SSR504734), triazole-benzoxadiazole hybrids (e.g., ASP2535), and imidazole-carboxamide series (e.g., PF-03463275), among others [1]. Despite their convergent pharmacology, these series exhibit marked divergence in absolute potency, transporter subtype selectivity, binding site topology, and CNS pharmacokinetics [1]. The 1,3,4-oxadiazole-2-thioether chemotype represented by N-cyclopentyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is distinct from all of the above classes in its core scaffold connectivity. Within this chemotype, subtle modifications such as the positional isomerism of the pyridinyl substituent (3-yl vs. 4-yl) or variation of the N-alkyl amide group have been shown to alter GlyT1 inhibitory potency by several-fold [2]. Consequently, substitution among in-class or between-class GlyT1 inhibitors without quantitative head-to-head or cross-study benchmarking introduces significant risk of potency loss, altered selectivity profile, and non-equivalent pharmacological outcomes. The evidence items below provide the quantitative basis for prioritization.

Quantitative Evidence Guide: Potency, Scaffold Differentiation, and Physicochemical Comparison of N-Cyclopentyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide vs. Key GlyT1 Inhibitor Comparators


GlyT1 Inhibitory Potency in Human JAR Cells: Target Compound (IC₅₀ = 2.5 nM) vs. ALX-5407/NFPS (IC₅₀ ≈ 2.8–3 nM)

In JAR human choriocarcinoma cells endogenously expressing GlyT1, N-cyclopentyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide inhibits [³H]glycine uptake with an IC₅₀ of 2.5 nM [1]. This places it in the same ultra-potent tier as the well-characterized non-transportable inhibitor ALX-5407 (racemic NFPS), which exhibits an IC₅₀ of approximately 2.8–3 nM against human GlyT1 under comparable assay conditions . The sub-3-nM potency of both compounds, obtained from independent studies using validated [³H]glycine uptake endpoints, supports the conclusion that these two structurally unrelated chemotypes achieve comparable target engagement at the GlyT1 orthosteric or allosteric site.

GlyT1 inhibition JAR cell assay radiolabeled glycine uptake potency benchmarking

GlyT1 Inhibitory Potency in Recombinant Human GlyT1 CHO Cells: Target Compound (IC₅₀ = 3 nM) vs. SSR504734 (IC₅₀ = 18 nM)

In recombinant human GlyT1 expressed in CHO cells, N-cyclopentyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide inhibits [³H]glycine uptake with an IC₅₀ of 3 nM [1]. The clinically studied, reversible GlyT1 inhibitor SSR504734 exhibits an IC₅₀ of 18 ± 6 nM against native human GlyT1 in SK-N-MC cells, and 15 nM against rat GlyT1 [2]. Under cross-study comparable recombinant/endogenous human GlyT1 expression systems, the target compound demonstrates approximately 6-fold greater potency than SSR504734.

recombinant GlyT1 CHO cell assay potency comparison SSR504734

GlyT1 Inhibitory Potency: Target Compound vs. ASP2535 and Org 25935 — Multi-Log Potency Differentiation

The GlyT1 inhibitor field includes compounds spanning three orders of magnitude in potency. N-cyclopentyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide demonstrates IC₅₀ values of 2.5–3 nM in human GlyT1 assays [1]. In contrast, the triazole-benzoxadiazole inhibitor ASP2535 exhibits an IC₅₀ of 92 nM against rat GlyT1 (approximately 31–37-fold less potent) , and the tetrahydronaphthalene-based inhibitor Org 25935 shows an IC₅₀ of 100 nM (approximately 33–40-fold less potent) [2]. Even accounting for potential species differences in potency, the >30-fold potency gap places the oxadiazole-thioether compound in a distinctly higher potency tier, enabling more complete target inhibition at lower test concentrations.

ASP2535 Org 25935 GlyT1 potency ranking IC₅₀ comparison

Pyridinyl Positional Isomerism SAR: Pyridin-3-yl vs. Pyridin-4-yl Substitution in 1,3,4-Oxadiazole-Containing GlyT1 Ligands

Within a series of 1,3,4-oxadiazole-containing compounds evaluated for GlyT1a modulatory activity, the pyridin-3-yl-substituted analog (compound 38) yielded an EC₅₀ of 0.054 μM, whereas the pyridin-4-yl positional isomer (compound 39) exhibited an EC₅₀ of 0.060 μM in the same [³H]-glycine uptake inhibition assay using hGlyT1-transfected cells [1]. The pyridin-3-yl isomer thus shows an approximately 10% improvement in potency relative to the pyridin-4-yl counterpart. Although this comparison derives from a related but not structurally identical oxadiazole chemotype series and is classified as class-level inference rather than direct compound-to-compound data, the directional trend supports that the 3-pyridyl attachment vector may offer a stereoelectronic advantage for GlyT1 binding site complementarity, providing a scaffold-level rationale for preferring the pyridin-3-yl regioisomer over the pyridin-4-yl variant in compound selection.

positional isomerism pyridin-3-yl pyridin-4-yl structure-activity relationship GlyT1a EC₅₀

Physicochemical and Drug-Likeness Differentiation: Target Compound (MW = 304.37) vs. Bitopertin (MW = 543.46) and PF-03463275 (Ki = 11.6 nM)

N-cyclopentyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide possesses a molecular weight of 304.37 g/mol [1], placing it favorably below the conventional CNS drug-likeness threshold of ~400 Da. In comparison, Bitopertin (RG1678/RO-4917838), a clinically evaluated GlyT1 inhibitor, has a molecular weight of 543.46 g/mol (approximately 1.8-fold larger) and exhibits a Ki of 8.1 nM for hGlyT1b with an IC₅₀ of 22–25 nM in CHO cells [2]. PF-03463275, another CNS-penetrant clinical candidate, has a Ki of 11.6 nM against GlyT1 [3]. The target compound's combination of ultra-potent GlyT1 inhibition (IC₅₀ = 2.5–3 nM) with substantially lower molecular weight than Bitopertin suggests a differentiated pharmaceutical property profile that may favor improved CNS permeability and reduced metabolic liability. No direct comparative ADME or in vivo PK data for the target compound are publicly available; this analysis constitutes supporting physicochemical evidence only.

molecular weight drug-likeness CNS penetration physicochemical properties Bitopertin PF-03463275

Research and Industrial Application Scenarios for N-Cyclopentyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Based on Quantitative Differentiation Evidence


High-Potency GlyT1 Probe for In Vitro Target Engagement and Cellular Pharmacology Studies

The compound's demonstrated IC₅₀ of 2.5–3 nM in both endogenously expressing JAR cells and recombinant CHO cell systems [1] qualifies it as an ultra-potent GlyT1 inhibitor suitable for cellular pharmacology studies requiring near-complete transporter blockade at low nanomolar concentrations. Its potency profile is on par with the widely used reference inhibitor ALX-5407 (IC₅₀ ≈ 2.8–3 nM) and surpasses SSR504734 (IC₅₀ = 18 nM) by approximately 6-fold, enabling researchers to achieve equivalent or superior target engagement with lower compound exposure—reducing the risk of off-target effects at higher concentrations. This makes the compound particularly well-suited for studies investigating the functional consequences of GlyT1 inhibition on NMDA receptor-mediated synaptic transmission.

Scaffold-Hopping and SAR Expansion in GlyT1 Inhibitor Lead Optimization

As a representative of the 1,3,4-oxadiazole-2-thioether chemotype, this compound offers a structurally distinct scaffold relative to sarcosine-based (ALX-5407), benzamide (SSR504734), triazole (ASP2535), and imidazole (PF-03463275) inhibitor series [1] . The pyridin-3-yl substitution is supported by class-level SAR evidence indicating superior potency compared to the pyridin-4-yl positional isomer (EC₅₀ 0.054 μM vs. 0.060 μM) in related oxadiazole series , providing a rational starting point for medicinal chemistry efforts exploring this underexploited scaffold. Its low molecular weight (304.37 g/mol) [2] relative to clinical-stage GlyT1 inhibitors such as Bitopertin (543.46 g/mol) [3] affords additional scope for structural elaboration within favorable physicochemical space.

Preclinical In Vivo CNS Pharmacology Requiring Balanced Potency and Physicochemical Profile

For research programs requiring in vivo CNS target engagement, the compound's combination of low nanomolar GlyT1 potency with a molecular weight substantially below the 400 Da CNS drug-likeness threshold [1] positions it as a compelling candidate for pharmacokinetic and pharmacodynamic profiling. While direct brain penetration data for this specific compound are not publicly available, the favorable physicochemical properties suggest a lower passive permeability barrier relative to larger clinical-stage GlyT1 inhibitors such as Bitopertin (MW = 543.46) . Researchers conducting rodent microdialysis studies of prefrontal cortex glycine levels or behavioral models of NMDA receptor hypofunction (e.g., MK-801-induced hyperactivity, PCP-induced cognitive deficits) may find this compound advantageous as a tool for establishing proof-of-concept where both potency and CNS accessibility are critical parameters.

GlyT1 Selectivity Profiling and Polypharmacology Assessment Panel

Given the structural uniqueness of the oxadiazole-thioether scaffold compared to all major GlyT1 inhibitor chemotypes [1], this compound serves as an important probe for assessing scaffold-dependent selectivity profiles. While GlyT1/GlyT2 selectivity data for this specific compound are not publicly available, established GlyT1 inhibitors across diverse chemotypes exhibit wide-ranging selectivity windows: ALX-5407 shows >1,000-fold selectivity over GlyT2 , ASP2535 demonstrates 50-fold selectivity over GlyT2 , and SSR504734 shows no activity at GlyT2 (IC₅₀ > 1 μM) [2]. Inclusion of this compound in broad-panel selectivity screening against GlyT2, related SLC6 family transporters, and CNS off-target receptors would provide essential scaffold-specific selectivity fingerprints to guide chemotype prioritization in drug discovery programs targeting the glycine-NMDA axis.

Quote Request

Request a Quote for N-cyclopentyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.